molecular formula C25H43NS B8242893 4-(2-Octyldodecyl)thiophene-2-carbonitrile

4-(2-Octyldodecyl)thiophene-2-carbonitrile

Cat. No.: B8242893
M. Wt: 389.7 g/mol
InChI Key: CLOWSUHHPUTIAS-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Organic Electronic Systems

Thiophene-based compounds are foundational to the field of organic electronics due to their unique electronic characteristics, chemical stability, and versatile processability. semanticscholar.orgresearchgate.net These materials are integral to the development of various organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). semanticscholar.orgcnr.it The delocalized π-electrons within the thiophene ring system facilitate efficient charge transport, a critical property for semiconductor materials. semanticscholar.org

The versatility of thiophene chemistry allows for extensive chemical modifications to its structure. nih.gov By attaching different functional groups at various positions on the ring, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing the performance of electronic devices, such as aligning energy levels for efficient charge transfer in solar cells or achieving specific emission colors in OLEDs. The development of oligo- and polythiophenes has led to materials with outstanding electronic properties and superior processability, marking them as a cornerstone of modern organic electronics research. nih.govcnr.it

Significance of 4-(2-Octyldodecyl)thiophene-2-carbonitrile as a Versatile Molecular Building Block

The specific compound, this compound, emerges as a particularly valuable molecular building block for creating high-performance conjugated systems. Its structure strategically combines three key components: the thiophene-2-carbonitrile core, a bulky branched alkyl side chain, and a specific substitution pattern that makes it a versatile intermediate for further chemical reactions.

The 2-octyldodecyl group, a C20 branched alkyl chain, is a crucial feature. It imparts excellent solubility to the molecule and the larger conjugated polymers derived from it. mdpi.com This high solubility is essential for solution-based processing techniques, such as spin-coating and printing, which offer low-cost and large-scale fabrication of organic electronic devices. Furthermore, the bulky nature of this side chain can influence the molecular packing in the solid state, which is a key determinant of charge carrier mobility in thin films.

The cyano group at the 2-position acts as a potent electron-withdrawing moiety. nih.gov This feature is instrumental in designing donor-π-acceptor (D-π-A) type architectures, where the thiophene ring can act as part of the π-bridge or a donor unit. The strong dipole created by the cyano group can lead to desirable intermolecular interactions and influence the material's absorption and emission properties. nih.govbeilstein-journals.org The nitrile functionality also serves as a synthetic handle for further molecular elaboration.

The placement of the bulky alkyl chain at the 4-position leaves the 5-position of the thiophene ring available for polymerization or coupling reactions, such as Stille or Suzuki cross-coupling. This makes this compound an ideal monomer for constructing well-defined conjugated polymers and oligomers with tailored electronic and physical properties. nih.gov

Computed Properties of this compound
PropertyValue
Molecular FormulaC25H43NS
Molecular Weight389.68 g/mol
Topological Polar Surface Area52 Ų
Rotatable Bond Count18
Hydrogen Bond Acceptor Count2
Hydrogen Bond Donor Count0
Complexity372

guidechem.com

Overview of Current Research Trajectories and Academic Interest in the Compound and its Derived Conjugated Systems

Academic and industrial interest in this compound and related structures is driven by the continuous demand for more efficient and stable organic electronic materials. Research is actively pursuing the synthesis of novel conjugated polymers and small molecules that incorporate this building block to enhance device performance.

One major research trajectory involves the development of new donor-acceptor copolymers for organic photovoltaic applications. By pairing monomers based on this compound with various electron-rich units, scientists aim to create polymers with optimized band gaps for broader solar spectrum absorption and improved charge separation and transport properties. mdpi.com The incorporation of fused heterocyclic rings, such as thieno[3,2-b]thiophene (B52689), into polymer backbones alongside solubilizing groups like 2-octyldodecyl has been shown to enhance molecular crystallinity and hole mobility, leading to higher power conversion efficiencies in solar cells. mdpi.com

Another significant area of research is the use of thiophene-based building blocks in the construction of covalent organic frameworks (COFs). mdpi.com These are crystalline porous polymers with ordered structures. Thiophene derivatives are attractive for COFs due to their inherent conductivity and photophysical properties. By using functionalized thiophenes like this compound as linkers, researchers can design COFs with permanent porosity and tailored electronic properties for applications in photocatalysis, sensing, and energy storage. mdpi.com

Furthermore, the unique electronic properties of thiophene-nitrile derivatives make them suitable for applications in OFETs and OLEDs. nih.govbeilstein-journals.org Research is focused on designing molecules that exhibit high charge carrier mobilities for transistors and high fluorescence quantum yields for light-emitting devices. The ability to fine-tune the electronic structure through chemical modification of the thiophene core is central to these efforts, positioning this compound as a key component in the library of synthons for advanced functional materials. mit.edunih.gov

Properties

IUPAC Name

4-(2-octyldodecyl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NS/c1-3-5-7-9-11-12-14-16-18-23(17-15-13-10-8-6-4-2)19-24-20-25(21-26)27-22-24/h20,22-23H,3-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOWSUHHPUTIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Precision Synthesis of 4-(2-Octyldodecyl)thiophene-2-carbonitrile and its Key Intermediates

The synthesis of the target molecule is not a trivial one-step process. It requires careful regioselective control to place the alkyl and nitrile groups at the desired C4 and C2 positions of the thiophene (B33073) ring, respectively.

The introduction of the bulky 2-octyldodecyl group at the C4 position of the thiophene ring is a key challenge due to the inherent reactivity of the thiophene nucleus. The C2 and C5 positions (α-positions) are more susceptible to electrophilic attack and metallation than the C3 and C4 positions (β-positions). wikipedia.org Therefore, achieving regioselective β-alkylation requires specific strategies.

A common and effective approach involves the use of a pre-functionalized thiophene, such as 3-bromothiophene (B43185). orgsyn.org The synthesis can proceed via a Kumada cross-coupling reaction. jcu.edu.auorganic-chemistry.org This involves the formation of a Grignard reagent from 2-octyldodecyl bromide, which is then coupled with 3-bromothiophene in the presence of a nickel or palladium catalyst. jcu.edu.augoogle.comgoogle.com Nickel catalysts, such as Ni(dppp)Cl2 ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), are frequently employed for such alkyl-aryl couplings. jcu.edu.au This method allows for the formation of the C-C bond at the C3 position, yielding 3-(2-octyldodecyl)thiophene (B2871298).

An alternative strategy involves the regioselective lithiation of 3-alkylthiophenes. Direct metallation of a 3-alkylthiophene with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can selectively deprotonate the C2 position. researchgate.netillinois.edu However, to achieve substitution at the C4 position, a different precursor is needed. For instance, starting with 3,4-dibromothiophene, a selective mono-alkylation could be achieved, followed by removal or conversion of the second bromine atom.

Once 3-(2-octyldodecyl)thiophene is obtained, subsequent functionalization is required to introduce groups at the C2 and C4 positions. A more direct route to a 4-substituted pattern involves starting with a 3-alkylthiophene and then performing a regioselective bromination at the 2-position, followed by further reactions. A straightforward method for synthesizing 2-bromo-4-alkylthiophenes involves the regioselective lithiation of 3-alkylthiophenes with n-BuLi at -78°C, followed by quenching with bromine, which has been reported to yield the desired product in high yields (>90%). researchgate.net

Table 1: Comparison of Potential Strategies for 4-Alkylation of Thiophene

Method Precursor Key Reagents Typical Catalyst Regioselectivity Advantages/Disadvantages
Kumada Coupling 3-Halothiophene 2-Octyldodecylmagnesium bromide Ni(dppp)Cl₂ High for C3 position Effective for C-C bond formation; requires Grignard reagent preparation. jcu.edu.augoogle.com
Regioselective Lithiation 3-Alkylthiophene n-BuLi, TMEDA, Bromine N/A High for C2 and C5 positions Direct and high-yielding for α-functionalization. researchgate.net

| Suzuki Coupling | 3-Thiopheneboronic acid | 2-Octyldodecyl halide | Pd catalyst | High for C3 position | Tolerant of many functional groups; requires boronic acid precursor. acs.orgmdpi.com |

With a suitable precursor like 2-bromo-4-(2-octyldodecyl)thiophene in hand, the final step is the introduction of the nitrile group at the C2 position. This transformation, known as cyanation, can be accomplished through several well-established methods.

The Rosenmund-von Braun reaction is a classic method that uses a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine (B92270) to displace an aryl halide. organic-chemistry.org While effective, this method often requires harsh reaction conditions and can generate significant copper waste.

More modern approaches utilize palladium-catalyzed cyanation , which offers milder conditions and greater functional group tolerance. researchgate.netnih.govnih.gov These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand. researchgate.net A variety of cyanide sources can be used, including less toxic alternatives to simple alkali cyanides. nih.gov Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable example of a non-toxic, inexpensive, and easy-to-handle cyanide source that has been successfully used for the cyanation of aryl bromides in the presence of a palladium catalyst. nih.govorganic-chemistry.org Zinc cyanide (Zn(CN)₂) is another common reagent that is less hazardous than NaCN or KCN. nih.gov

Copper-catalyzed cyanations have also seen significant advancements, with methods that use catalytic amounts of copper and various cyanide sources. nih.govnih.govresearchgate.netresearchgate.net Some protocols even allow for the direct C-H cyanation of heterocycles, although this is often more challenging to control regioselectively compared to the cyanation of a pre-halogenated substrate. nih.gov

Table 2: Key Methodologies for Aryl Cyanation

Reaction Name Cyanide Source Metal Typical Conditions Advantages
Rosenmund-von Braun CuCN Copper (stoichiometric) High temperature (reflux in DMF/pyridine) Well-established, effective for aryl halides. organic-chemistry.org
Palladium-Catalyzed Cyanation Zn(CN)₂, K₄[Fe(CN)₆] Palladium (catalytic) Mild to moderate temperature, phosphine ligands High functional group tolerance, milder conditions, uses non-toxic cyanide sources. nih.govorganic-chemistry.org

| Copper-Catalyzed Cyanation | NaCN, various | Copper (catalytic) | Often requires an oxidant (for C-H cyanation) or base | Uses an inexpensive metal; can enable direct C-H functionalization. nih.gov |

Advanced Synthetic Approaches for Derivatization and Polymerization

This compound is primarily designed as a monomer for the synthesis of conjugated polymers. Its structure allows for various polymerization and functionalization strategies to create materials with tailored properties for electronic applications.

For this molecule to be used in traditional cross-coupling polymerizations like Stille or Suzuki, it must first be functionalized with a leaving group, typically a halogen, at the C5 position. This would create a monomer such as 2-bromo-4-(2-octyldodecyl)thiophene-5-carbonitrile (if the nitrile were installed first) or more likely, 5-bromo-4-(2-octyldodecyl)thiophene-2-carbonitrile.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) compound with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A distannylated thiophene monomer could be coupled with a dihalogenated comonomer, or a dihalogenated version of our thiophene monomer could be coupled with a distannylated comonomer. The reaction is robust but is falling out of favor due to the toxicity of organotin compounds. organic-chemistry.org

Suzuki Coupling: A more widely used alternative, the Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide, again catalyzed by palladium. acs.orgmdpi.comrsc.orgresearchgate.net This method is valued for its mild conditions, high tolerance of functional groups, and the low toxicity of its boron-containing byproducts. mdpi.com A dibrominated thiophene monomer could be polymerized with a diboronic acid comonomer to build a polymer backbone.

The electron-withdrawing nature of the nitrile group at the C2 position can influence the reactivity of the C5-halide bond, potentially making it more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling methods. researchgate.netrsc.org DArP creates C-C bonds by coupling a C-H bond directly with a C-halide bond, thus avoiding the need to synthesize and purify organometallic (tin or boron) monomers. rsc.orgacs.org

In this context, 5-bromo-4-(2-octyldodecyl)thiophene-2-carbonitrile could serve as the C-halide monomer, and it could be homopolymerized or copolymerized with another C-H activated monomer. The C-H bond at the C5 position of the parent molecule, this compound, could potentially be activated for DArP. However, the selectivity of C-H activation can be a challenge. acs.org The presence of the electron-deficient nitrile group can significantly influence the acidity and reactivity of the thiophene's C-H bonds, which can be exploited for regioselective polymerization. acs.orgrsc.orgresearchgate.netrsc.orgnih.gov The introduction of electron-withdrawing groups, such as chlorine or esters, at the β-positions of thiophene has been shown to enhance the reactivity of α-C-H bonds and prevent unwanted side reactions in DArP. acs.orgresearchgate.net

Beyond polymerization, the structure of this compound offers avenues for further modification to fine-tune material properties.

Side-Chain Modification: The long, branched 2-octyldodecyl side chain is primarily included to ensure good solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing of electronic devices. researchgate.netacs.org The length and branching of these alkyl chains can be varied to control the polymer's morphology, crystallinity, and solid-state packing, which in turn strongly affect charge transport properties. researchgate.netnih.gov While modification of this specific chain post-synthesis is difficult, designing monomers with different side chains (e.g., containing ether linkages or other functional groups) is a key strategy for materials design. rsc.orgrsc.org

Nitrile Group Conversion: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would dramatically alter the electronic and physical properties of the monomer or the final polymer, allowing for the creation of a diverse family of materials from a single precursor. For instance, converting the nitrile to an amide could introduce hydrogen bonding capabilities, influencing intermolecular interactions and thin-film morphology.

Computational and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular electronic structures. For a molecule like 4-(2-octyldodecyl)thiophene-2-carbonitrile, DFT calculations are instrumental in determining the spatial distribution and energy levels of its frontier molecular orbitals (FMOs), which dictate its electronic and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most critical orbitals in determining a molecule's reactivity and electronic behavior. The HOMO energy level relates to the ionization potential and the ability to donate an electron, while the LUMO energy level corresponds to the electron affinity and the ability to accept an electron.

In this compound, the molecular structure is asymmetric, comprising an electron-donating part (the thiophene (B33073) ring substituted with a 2-octyldodecyl group) and an electron-accepting part (the nitrile group). DFT calculations consistently show that for such donor-acceptor structures, the HOMO is predominantly localized on the electron-rich thiophene ring. The bulky 2-octyldodecyl group, being a weak electron-donating substituent, slightly raises the HOMO energy level, enhancing the molecule's electron-donating capacity. Conversely, the LUMO is expected to be localized primarily over the electron-deficient thiophene-2-carbonitrile segment, with a significant contribution from the strongly electron-withdrawing nitrile moiety. acs.orgnih.gov

The energy values of these orbitals are crucial for predicting charge injection and transport in electronic devices. While exact values for this specific molecule require dedicated computation, illustrative energy levels can be inferred from studies on analogous thiophene-carbonitrile derivatives.

Table 1: Illustrative Frontier Molecular Orbital Energies Based on DFT Calculations of Analogous Thiophene Derivatives
Molecular OrbitalTypical Energy Range (eV)Primary Localization
HOMO-5.30 to -5.602-Octyldodecylthiophene Ring
LUMO-2.80 to -3.20Thiophene-2-carbonitrile Moiety
Band Gap (Eg)2.10 to 2.80N/A

The energy difference between the HOMO and LUMO levels defines the electronic band gap (Eg), a fundamental parameter that determines the energy required for electronic excitation. acs.org Computational studies on similar molecules demonstrate that the chemical nature of substituents provides a powerful strategy for "band gap engineering."

For this compound, the band gap is significantly influenced by its substituents. The electron-donating alkyl group tends to raise the HOMO energy, while the potent electron-withdrawing nitrile group substantially lowers and stabilizes the LUMO energy. nih.gov This combined effect results in a reduced HOMO-LUMO gap compared to unsubstituted thiophene. A smaller band gap is indicative of enhanced intramolecular charge-transfer characteristics, as less energy is required to promote an electron from the donor-centric HOMO to the acceptor-centric LUMO. acs.orgnih.gov The degree of spatial overlap between the HOMO and LUMO wavefunctions, also calculable via DFT, influences the probability of this electronic transition.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Photophysical Predictions

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. cecam.orgrsc.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the prediction of UV-visible absorption spectra. researchgate.net

For this compound, TD-DFT calculations would predict the lowest energy electronic transition to be dominated by the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of these orbitals, this transition would possess significant charge-transfer (CT) character. researchgate.net The theory can also be used to model the properties of the excited state, such as its geometry and dipole moment, which are often significantly different from the ground state in charge-transfer systems.

Theoretical Modeling of Intramolecular and Intermolecular Charge Transfer Processes

The donor-acceptor architecture of this compound is explicitly designed to facilitate Intramolecular Charge Transfer (ICT) upon photoexcitation. fonlo.org Theoretical modeling can quantify this process. Upon absorption of a photon, electron density is redistributed within the molecule, effectively moving from the electron-rich thiophene ring system (donor) to the electron-withdrawing nitrile group (acceptor). nih.gov

Computational models can visualize this charge redistribution by comparing the electron density maps of the ground and excited states. The change in dipole moment between these two states is a key indicator of the efficiency of the ICT process. Molecules with strong ICT characteristics are important for various applications, including nonlinear optics and organic photovoltaics. fonlo.orgnih.gov Furthermore, computational methods can model how multiple molecules interact, providing insight into intermolecular charge transfer processes that are critical for charge transport in solid-state films.

Substituent Effects on Electronic Features: A Theoretical Perspective

The electronic landscape of the core thiophene ring is heavily modulated by its substituents. The bulky 2-octyldodecyl group primarily serves to enhance solubility and influence molecular packing, with a secondary, modest electron-donating effect. The nitrile group, however, plays a dominant role in defining the molecule's electronic character.

The nitrile (-C≡N) group is a powerful electron-withdrawing moiety due to the high electronegativity of the nitrogen atom and its ability to participate in resonance stabilization (mesomeric effect). researchgate.net Computational studies on related aromatic systems confirm that the nitrile group significantly perturbs the electronic distribution of the π-system. acs.orgmdpi.com

Its primary roles in this compound are:

LUMO Stabilization: The nitrile group's strong inductive and mesomeric effects pull electron density away from the thiophene ring, leading to a significant stabilization (lowering of the energy) of the LUMO. nih.gov This increases the molecule's electron affinity, making it a better electron acceptor.

Enhancement of Charge Transfer: By creating a highly electron-deficient site, the nitrile group establishes a strong electronic pull that promotes the directional transfer of charge from the donor portion of the molecule upon excitation. researchgate.net

Modulation of Dipole Moment: The presence of the nitrile group induces a substantial ground-state dipole moment. This dipole moment is expected to increase significantly in the excited state due to the ICT process, a property that can be accurately predicted through computational modeling.

Impact of the 2-Octyldodecyl Side Chain on Molecular Conformation and Electronic Delocalization

Computational and theoretical studies provide significant insights into the influence of substituent groups on the stereochemistry and electronic properties of heterocyclic systems. In the case of this compound, the presence of the bulky and flexible 2-octyldodecyl side chain at the C4 position of the thiophene ring is a critical determinant of its molecular conformation and the extent of electronic delocalization within the π-conjugated system.

The 2-octyldodecyl group is characterized by its large steric footprint and a high number of rotatable single bonds. guidechem.com Theoretical models suggest that to minimize steric hindrance, this alkyl chain will adopt a conformation that twists it out of the plane of the thiophene ring. This deviation from planarity can have a cascading effect on the electronic structure of the molecule. Density Functional Theory (DFT) calculations on similarly substituted thiophene derivatives have shown that such bulky alkyl groups can induce significant torsion angles between the plane of the side chain and the aromatic ring. researchgate.netrsc.org

This twisting is crucial as it can disrupt the overlap of p-orbitals between the thiophene ring and the attached functional groups, thereby influencing the electronic delocalization. While the π-system of the thiophene ring itself strives to remain planar to maximize conjugation, the steric pressure from the 2-octyldodecyl chain can lead to minor puckering or distortions of the ring. The primary impact, however, is on the orientation of the side chain relative to the ring, which in turn affects intermolecular packing in the solid state. Research on other alkyl-substituted thiophenes has indicated that such side chains are crucial for modulating solubility and thin-film morphology in organic electronic applications.

The table below illustrates typical data obtained from DFT calculations that could elucidate the conformational impact of the 2-octyldodecyl side chain. Please note that these are representative values based on studies of similar molecules and are intended for illustrative purposes.

Computational ParameterPredicted Value/ObservationSignificance
Dihedral Angle (C3-C4-C(alkyl)-C(alkyl)) 40-70°Indicates significant twisting of the alkyl chain out of the thiophene ring plane to alleviate steric strain.
Thiophene Ring Planarity < 5° deviationThe thiophene ring is expected to maintain a high degree of planarity, essential for preserving its aromatic character and electronic conjugation.
Bond Length (C4-C(alkyl)) ~1.52 ÅA standard sp²-sp³ carbon-carbon single bond length, suggesting no unusual electronic effects directly altering this bond.

From an electronic perspective, the 2-octyldodecyl side chain is primarily an electron-donating group through an inductive effect. This can subtly modulate the electron density of the thiophene ring. However, its impact on electronic delocalization is more significantly influenced by the conformational changes it induces. The preservation of the thiophene ring's planarity is paramount for maintaining the π-electron delocalization pathway. Computational models would likely show that while the side chain itself is conformationally flexible and non-planar with respect to the ring, the electronic structure of the core thiophene-2-carbonitrile moiety remains largely intact.

The following table summarizes the predicted electronic properties based on theoretical investigations of analogous thiophene-carbonitrile systems.

Electronic PropertyPredicted ObservationImplication for Electronic Delocalization
HOMO-LUMO Energy Gap Moderately affectedThe inductive effect of the alkyl group may slightly raise the HOMO level, but the overall energy gap is primarily dictated by the thiophene-carbonitrile core.
Electron Density Distribution Increased density on the thiophene ringThe electron-donating nature of the alkyl group enhances the electron density of the aromatic system, though this effect is localized and does not significantly extend the delocalization pathway.
π-Conjugation Pathway Confined to the thiophene-carbonitrile backboneThe saturated alkyl side chain does not participate in the π-conjugation. Its steric effects can indirectly influence the solid-state packing, which in turn affects intermolecular electronic coupling, but the intramolecular delocalization is contained within the aromatic core.

Polymerization and Oligomerization Engineering

Design Principles for Conjugated Polymers Incorporating 4-(2-Octyldodecyl)thiophene-2-carbonitrile Derivatives

The design of conjugated polymers utilizing this thiophene (B33073) derivative hinges on establishing a backbone with delocalized π-electrons, which is essential for semiconductor applications. The electronic nature of the this compound unit plays a critical role in defining the polymer's energy levels and charge transport capabilities.

A primary strategy in designing high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. rsc.org In this architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. The thiophene-2-carbonitrile moiety, due to the electron-withdrawing nature of the nitrile (-CN) group, functions as an effective acceptor unit.

The construction of these D-A polymers is commonly achieved through metal-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. mdpi.commdpi.comrsc.org For instance, a di-halogenated derivative of this compound can be reacted with a di-stannylated or di-boronylated donor monomer, such as benzodithiophene (BDT) or thieno[3,2-b]thiophene (B52689) (TT), in the presence of a palladium catalyst. mdpi.commdpi.com This approach allows for the synthesis of polymers with a well-defined alternating structure. The resulting intramolecular charge transfer (ICT) between the donor and acceptor units narrows the polymer's bandgap, a crucial factor for applications in organic photovoltaics and field-effect transistors. rsc.orgosti.gov The specific combination of donor and acceptor units allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

While homopolymerization of this compound is theoretically possible, copolymerization strategies are more prevalent as they offer superior control over the final properties of the conjugated system. rsc.org Copolymerization can involve reacting the thiophene-2-carbonitrile monomer with one or more different comonomers to create either random or alternating structures.

Stille cross-coupling is a versatile method for these syntheses. mdpi.com By adjusting the feed ratio of different donor and acceptor monomers during polymerization, random copolymers with varying compositions can be produced. mdpi.comnih.gov This allows for the continuous tuning of the polymer's optical and electrochemical properties. For example, copolymerizing a strong donor, a weak donor, and the this compound acceptor unit can yield a material with optimized energy levels that fall between those of the corresponding alternating copolymers. mdpi.comnih.gov This tunability is essential for aligning the energy levels of the polymer with other materials in an electronic device.

Control of Molecular Weight and Polydispersity in Polymer Synthesis

The molecular weight (MW) and polydispersity (Đ or PDI) of conjugated polymers are critical parameters that significantly influence their processability, morphology, and electronic performance. Higher molecular weight often leads to improved film-forming properties and enhanced charge carrier mobility due to longer effective conjugation and better interchain connectivity.

In chemical oxidative polymerization methods, such as those using FeCl₃, several reaction parameters can be varied to control MW and Đ. nih.gov Lowering the reaction temperature can improve polydispersity, though it may slightly reduce the yield. nih.gov The choice of solvent is also crucial, as better solvents can lead to higher molecular weight and improved regioregularity by keeping the growing polymer chains in solution longer. nih.gov Furthermore, adjusting the monomer concentration and the monomer-to-oxidant ratio can impact the final polymer characteristics. nih.gov

For polymers synthesized via cross-coupling reactions like Stille polymerization, the purity of monomers, the stoichiometry of the reactants, the choice of catalyst and ligands, and the reaction time and temperature are all key factors in controlling the molecular weight. A simplified approach to achieving a specific intermediate dispersity value involves blending two polymers of the same type, one with a high Đ and one with a low Đ. nih.gov

Table 1: Impact of Reaction Parameters on Oxidative Polymerization of Thiophenes This table summarizes general trends observed in the FeCl₃-initiated oxidative polymerization of thiophenes, which are applicable principles for derivatives like this compound.

Parameter Change Effect on Molecular Weight (MW) Effect on Polydispersity (Đ) Rationale
Decrease Temperature Slight decrease Improvement (narrower distribution) Suppresses side reactions and favors more controlled chain growth. nih.gov
Use a "Better" Solvent Increase Improvement Better solvation of the polymer prevents premature precipitation and allows for longer chain growth. nih.gov
Increase Monomer Conc. Increase Improvement Favors polymer chain propagation over termination steps. nih.gov
Adjust Oxidant Ratio Highly dependent on ratio Can worsen if not optimal Sub-stoichiometric ratios severely decrease MW; optimal ratio is needed for high MW. nih.gov

Regioregularity and its Influence on the Resultant Polymer Characteristics

For asymmetrically substituted thiophene monomers like this compound, regioregularity describes the specific orientation of monomer units within the polymer chain. The coupling can occur in a head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) fashion.

A high degree of HT coupling is generally desirable as it leads to a more planar polymer backbone. This planarity enhances π-orbital overlap along the chain, which in turn reduces the bandgap and increases charge carrier mobility. nih.gov Polymers with high regioregularity tend to be more crystalline and can self-assemble into well-ordered lamellar structures in the solid state, facilitating efficient intermolecular charge transport. nih.gov In contrast, a lack of regioregularity (regiorandomness) introduces twists in the polymer backbone, disrupting conjugation, leading to a more amorphous morphology and generally poorer electronic performance. The synthesis method plays a crucial role in determining the level of regioregularity.

Synthesis and Characterization of Oligomeric Model Compounds for Fundamental Studies

The synthesis of well-defined, monodisperse oligomers serves as a powerful tool for understanding the fundamental structure-property relationships of their polymeric counterparts. mdpi.com Oligomers provide precise information on how properties like absorption, emission, and energy levels evolve with conjugation length, without the complications of polydispersity and regiorandomness found in polymers. nih.gov

The synthesis of oligomers incorporating the this compound unit can be accomplished using iterative cross-coupling reactions, such as Stille or Suzuki couplings. mdpi.comresearchgate.net For example, a monobrominated monomer can be coupled with its stannylated or boronylated counterpart to form a dimer. This process can be repeated to build up longer, well-defined oligomers. mdpi.com

Characterization of these model compounds is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm their precise chemical structure. UV-vis absorption and photoluminescence spectroscopy reveal their optical properties, while cyclic voltammetry is employed to determine their HOMO and LUMO energy levels. mdpi.com Comparing these properties across a series of oligomers of increasing length provides invaluable insight into the electronic structure of the corresponding polymer. mdpi.comnih.gov

Structure Property Relationships in Derived Conjugated Materials

Impact of Molecular Architecture on Electronic and Photophysical Properties

The extent of π-electron delocalization along a polymer backbone, known as the conjugation length, is a primary determinant of the material's electronic properties. seanclancy.org Generally, as the conjugation length increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. researchgate.net This reduction in the HOMO-LUMO gap directly affects the polymer's optical band gap and its absorption characteristics. seanclancy.org

An extension of the π-conjugated system results in a bathochromic, or red-shift, in the absorption and photoluminescence spectra. researchgate.net For instance, in donor-acceptor-donor systems, extending the conjugation length can shift luminescence from 539 nm to as far as 671 nm. researchgate.net This principle is observed in various thiophene-based polymers. The introduction of different spacer units into the polymer backbone can alter the effective conjugation and planarity, thereby tuning the optical band gap. For example, a polymer incorporating ethynylene units (PFDENT) was found to have a wider optical band gap (1.83 eV) compared to its analogue containing more extensive thiophene (B33073) units (PFDTNT, 1.76 eV). mdpi.com Similarly, copolymers based on benzothiadiazole and a 2-octyldodecyl-substituted thieno[3,2-b]thiophene (B52689) unit have been synthesized with optical band gaps in the range of 1.65 eV to 1.69 eV. mdpi.com

Table 1: Optical Band Gaps of Various Thiophene-Based Conjugated Polymers

Polymer System Key Structural Feature Optical Band Gap (eV) Source(s)
PFDENT Ethynylene Spacers 1.83 mdpi.com
PFDTNT Thiophene Analogue of PFDENT 1.76 mdpi.com
PT-ODTTBT Benzothiadiazole + 2-Octyldodecyl-TT 1.65 mdpi.com
PTT-ODTTBT Benzothiadiazole + 2-Octyldodecyl-TT 1.69 mdpi.com

This table is interactive. Click on column headers to sort.

Solubilizing side chains, such as the 2-octyldodecyl group, are essential for processing conjugated polymers, but they also exert significant steric and electronic effects that modify the polymer's structure and properties. researchgate.net The bulky, branched nature of the 2-octyldodecyl chain can create steric hindrance, potentially forcing a twist in the polymer backbone and disrupting planarity. nih.gov This loss of planarity can reduce the effective conjugation length, thereby affecting the electronic and optical properties.

Conversely, the strategic placement of side chains can enhance molecular ordering. The design of monomers with specific symmetry can lead to regio-symmetric polymers with more planar backbones and lower bandgaps. nih.gov Asymmetric substitution, however, can disrupt this regularity. nih.gov The interactions between side chains and the polymer backbone are crucial; decreasing side-chain length has been shown to promote greater backbone planarity. researchgate.net In some cases, noncovalent intramolecular interactions, such as those between sulfur and oxygen atoms (S···O), can be leveraged to control the main-chain conformation and promote planarity. nih.govnih.gov The introduction of fused rings like thieno[3,2-b]thiophene into the polymer backbone is another strategy to enforce planarity, leading to materials with strong intermolecular π–π stacking. mdpi.comresearchgate.net

Morphology and Solid-State Ordering

The transition from a single polymer chain to a bulk material involves complex intermolecular interactions that dictate the final morphology. This solid-state ordering, which includes both crystalline and amorphous regions, is critical for device performance.

Branched alkyl chains like 2-octyldodecyl play a pivotal role in the solid-state packing of conjugated polymers. Their primary function is to ensure solubility for solution processing. researchgate.net However, their size and shape significantly influence how polymer chains arrange themselves in the solid state. Longer or bulkier side chains can increase the distance between polymer backbones, which may affect intermolecular electronic coupling. osti.gov

The packing arrangement is a balance between the tendency of the conjugated backbones to engage in π-π stacking and the steric demands of the side chains. Strong intermolecular interactions are desirable for efficient charge transport. rsc.org Polymers designed with planar backbones, such as those incorporating thieno[3,2-b]thiophene units, can exhibit well-ordered lamellar stacking, which facilitates high charge carrier mobility. mdpi.com In contrast, increasing the distance between alkyl side chains along the backbone has also been shown to improve film conductivity, suggesting a complex interplay between packing density and charge transport pathways. digitellinc.com Computational studies have highlighted that dispersion forces are a primary component of the interaction energy in stacked thiophene systems. mdpi.com

Thin films of conjugated polymers are typically semi-crystalline, consisting of ordered crystalline domains embedded within a disordered amorphous matrix. nih.gov The ratio and connectivity of these phases are highly dependent on the polymer's chemical structure and the film processing conditions. researchgate.net

Crystalline Regions: These are areas where polymer chains are well-ordered, often with significant π-π stacking. These domains are crucial for efficient charge transport. chemrxiv.org Thermal treatments, or annealing, can often enhance the degree of crystallinity and improve molecular ordering. researchgate.net In some cases, materials that are initially amorphous can be reorganized into highly crystalline films upon thermolysis. researchgate.net

Amorphous Regions: In these disordered regions, polymer chains lack long-range order. cityu.edu.hk While often considered detrimental to charge transport, the amorphous phase plays a role in the material's mechanical properties. The characteristics of amorphous carbon films, for instance, are heavily influenced by the ratio of sp² to sp³ hybridized bonds. mdpi.com

Techniques such as X-ray diffraction (XRD) are used to probe the molecular packing and crystallinity of polymer films. For example, some ethynylene-based polymers have been shown by XRD to adopt a largely amorphous structure in the solid state. mdpi.com The morphology of the film surface, which can range from fibrous and flaky to uniform, also reflects the underlying molecular organization. nih.gov

Advanced Characterization Techniques for Derived Conjugated Materials

Spectroscopic Analysis of Electronic Transitions

Spectroscopic techniques are indispensable for probing the electronic transitions within conjugated polymers. By analyzing the absorption and emission of light, key parameters such as the band gap and excited-state behavior can be determined, providing insight into the material's potential for optoelectronic applications.

UV-Visible Absorption Spectroscopy for Band Gap Determination and Aggregation Behavior

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to determine the optical band gap of conjugated materials. The absorption spectrum of a conjugated polymer film derived from 4-(2-Octyldodecyl)thiophene-2-carbonitrile would be expected to show a broad absorption band in the visible region, corresponding to the π-π* electronic transition of the conjugated backbone.

The onset of the absorption edge in the solid-state (thin film) spectrum is used to calculate the optical band gap (Egopt) of the material. This value is critical as it dictates the portion of the solar spectrum a material can absorb, which is a key factor in applications like organic photovoltaics.

Furthermore, changes in the absorption spectrum between the solution and solid-state can provide information about the aggregation behavior of the polymer chains. A red-shift (a shift to longer wavelengths) in the absorption maximum upon moving from solution to a thin film is often indicative of enhanced intermolecular π-π stacking and a more ordered molecular arrangement in the solid state. The presence of vibronic shoulders in the absorption spectrum can also suggest a degree of planarization and order within the polymer backbone.

Table 1: Hypothetical UV-Vis Absorption Data for a Polymer of this compound

Medium Absorption Maximum (λmax) Optical Band Gap (Egopt)
Solution (e.g., Chloroform) (Not available) (Not available)
Thin Film (Not available) (Not available)

No specific experimental data is available for a homopolymer of this compound.

Photoluminescence Spectroscopy for Emission Properties and Excited State Relaxation

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a material and the relaxation pathways of its excited states. When a conjugated polymer absorbs a photon, it is promoted to an excited electronic state. PL spectroscopy measures the light emitted as the material relaxes back to its ground state.

The PL spectrum is typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). The wavelength and intensity of the emitted light are crucial for applications in organic light-emitting diodes (OLEDs). The quantum yield of photoluminescence, which is the ratio of photons emitted to photons absorbed, is a key metric for the efficiency of an emissive material.

By studying the PL spectrum, information about the excited state dynamics, including energy transfer and non-radiative decay processes, can be inferred. Quenching of photoluminescence in the solid state compared to solution can indicate efficient exciton (B1674681) dissociation, which is a desirable characteristic for photovoltaic applications.

Electrochemical Characterization for Energy Level Mapping

Electrochemical methods are vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated polymer. These energy levels govern the material's charge injection and transport properties and its stability under operating conditions.

Cyclic Voltammetry for Determining Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of conjugated polymers. By applying a varying potential to a thin film of the polymer coated on an electrode, the onset potentials for oxidation and reduction can be measured.

The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO level, while the onset of the reduction wave corresponds to the addition of an electron to the LUMO level. These potentials can then be used to estimate the absolute HOMO and LUMO energy levels relative to the vacuum level, often by referencing against a standard compound like ferrocene/ferrocenium (Fc/Fc+). The difference between the HOMO and LUMO levels provides an electrochemical band gap (Egec), which can be compared with the optical band gap obtained from UV-Vis spectroscopy.

Correlation of Electrochemical Data with Theoretical Predictions

The experimentally determined HOMO and LUMO energy levels from cyclic voltammetry can be correlated with theoretical predictions from quantum chemical calculations, such as those based on Density Functional Theory (DFT). This comparison allows for a deeper understanding of the electronic structure of the polymer and can validate the computational models used.

Table 2: Hypothetical Electrochemical Data for a Polymer of this compound

Parameter Value
Onset Oxidation Potential (Eoxonset) (Not available)
Onset Reduction Potential (Eredonset) (Not available)
HOMO Energy Level (Not available)
LUMO Energy Level (Not available)
Electrochemical Band Gap (Egec) (Not available)

No specific experimental data is available for a homopolymer of this compound.

Structural and Morphological Probes for Solid-State Organization

The performance of conjugated polymer-based devices is not only dependent on the intrinsic electronic properties of the individual polymer chains but is also heavily influenced by their organization and morphology in the solid state. Techniques that probe the structural and morphological characteristics of thin films are therefore essential for understanding and optimizing device performance. The bulky 2-octyldodecyl side chain in this compound is expected to play a significant role in influencing the solid-state packing and morphology of its derived polymers, impacting solubility and intermolecular interactions.

X-ray Diffraction (XRD) for Crystalline Order and Thin Film Structure

X-ray Diffraction (XRD) is an indispensable technique for probing the solid-state microstructure of conjugated polymers. It provides critical insights into the degree of crystallinity, the arrangement of polymer chains, and the orientation of crystalline domains within a thin film. For a polymer derived from this compound, XRD would be employed to understand how the bulky, branched 2-octyldodecyl side chains and the polar carbonitrile group influence molecular packing.

In a typical XRD analysis of a polythiophene thin film, the instrument directs a beam of X-rays onto the sample, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram reveals peaks at specific angles that correspond to repeating structural motifs within the material.

For a semi-crystalline polymer film, two primary types of diffraction peaks are of interest:

(h00) peaks: These appear at low 2θ angles and correspond to the lamellar stacking of the polymer backbones, separated by the interdigitated alkyl side chains. The d-spacing calculated from these peaks indicates the distance between polymer backbones.

(010) peak: This peak, often found at higher 2θ angles (around 20-25°), relates to the π-stacking distance between adjacent polymer chains. A shorter π-stacking distance generally facilitates more efficient charge transport.

Table 1: Hypothetical XRD Data for a Poly(this compound) Thin Film

Miller Index Diffraction Angle (2θ) d-spacing (Å) Inferred Structural Feature
(100) ~3.5° ~25.2 Lamellar stacking distance
(200) ~7.0° ~12.6 Second-order lamellar peak

Note: This data is illustrative and based on values for similar high-molecular-weight poly(3-alkylthiophenes).

Advanced Microscopy Techniques (e.g., AFM, TEM, STM) for Film Morphology and Nanoscale Ordering

Advanced microscopy techniques are essential for visualizing the surface topography and internal nanoscale morphology of polymer thin films, which are critically linked to device performance.

Atomic Force Microscopy (AFM) would be the primary tool to characterize the surface of a film made from a this compound-based polymer. Operating in tapping mode, AFM can generate both height and phase images. The height image provides a three-dimensional map of the surface, revealing features like crystalline domains, terraces, and grain boundaries. The root-mean-square (RMS) roughness can be quantified from this data. The phase image provides contrast based on local variations in material properties like adhesion and stiffness, often allowing for the clear differentiation between crystalline and amorphous regions. For a well-ordered film, AFM might reveal fibrillar or terraced structures indicative of edge-on lamellar packing.

Transmission Electron Microscopy (TEM) offers higher resolution and can probe the bulk morphology of the film. To perform TEM, the sample must be thin enough for electrons to pass through. TEM could reveal the size, shape, and distribution of crystalline domains within the amorphous matrix. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used on a microscopic scale to confirm the crystalline structure and orientation identified by XRD.

Scanning Tunneling Microscopy (STM) provides atomic-scale resolution but is typically limited to conductive or semiconductive surfaces. It could potentially be used to visualize individual polymer chains and their packing arrangement on a conductive substrate, providing the most direct evidence of molecular ordering.

Table 2: Expected Morphological Features from Advanced Microscopy

Technique Information Obtained Expected Observations for a Well-Ordered Film
AFM Surface topography, roughness, phase separation Interconnected fibrillar network, terraced structures, low RMS roughness, clear contrast between crystalline and amorphous domains.
TEM Internal morphology, domain size/shape Nanocrystalline domains embedded in an amorphous matrix; SAED pattern confirming XRD findings.

| STM | Atomic/molecular scale surface structure | Visualization of individual, aligned polymer chains on a conductive substrate. |

Photoelectron Spectroscopy in Air (PESA) for Surface Energy Level Characterization

Photoelectron Spectroscopy in Air (PESA) is a powerful technique for determining the ionization potential (equivalent to the Highest Occupied Molecular Orbital, or HOMO, energy level) of a material under ambient conditions. This is particularly valuable for organic electronics, as the energy levels at the surface dictate charge injection and extraction efficiency at interfaces with electrodes or other layers.

In PESA, a sample is irradiated with UV light of a known energy, causing the emission of photoelectrons from the material's surface. The kinetic energy of these emitted electrons is measured, and from this, the ionization potential can be calculated. The ability to perform this measurement in air makes it a convenient and practical tool for screening materials and optimizing device fabrication processes.

For a conjugated polymer derived from this compound, the HOMO level would be a critical parameter. The electron-donating nature of the thiophene (B33073) ring and the alkyl side chain would place the HOMO level in a range typical for p-type organic semiconductors. The electron-withdrawing nature of the carbonitrile (-CN) group, however, would be expected to lower (increase the binding energy of) the HOMO level compared to a similar polymer without this functional group. This tuning of the energy level is a key strategy in designing materials with improved stability and better energy level alignment with common electrode materials.

Table 3: Representative PESA Data and Inferred Electronic Properties

Measurement Typical Value for a Polythiophene Derivative Influence of the 2-Octyldodecyl and Carbonitrile Groups

| Ionization Potential (HOMO Level) | 4.8 - 5.2 eV | The alkyl group has a minor electron-donating effect. The strongly electron-withdrawing nitrile group is expected to lower the HOMO level, likely placing it in the deeper end of this range (e.g., 5.1 - 5.3 eV), which can improve air stability. |

In-depth Analysis of this compound in Organic Electronics Remains Limited

Extensive research into the specific applications and performance metrics of the chemical compound This compound in organic electronic devices has yielded limited publicly available scientific literature. While this compound possesses structural features characteristic of materials used in organic semiconductors—namely a thiophene ring for charge transport, a nitrile group as an electron-withdrawing unit, and a bulky 2-octyldodecyl side chain for solubility and morphological control—detailed studies focusing on its role in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are not readily found in peer-reviewed journals or conference proceedings.

The thiophene-2-carbonitrile moiety is a known building block for organic semiconducting materials, valued for its potential to create electron-deficient units within a polymer backbone, which can influence the material's electronic properties and charge transport characteristics. The 2-octyldodecyl side chain is a common strategy in the design of solution-processable organic semiconductors, as it imparts excellent solubility in common organic solvents and influences the thin-film morphology, which is critical for device performance.

Despite the promising structural attributes of this compound, specific research detailing its performance in the context of the requested outline—including design strategies for high-performance OFETs, analysis of its charge transport characteristics (p-type, n-type, or ambipolar), and its application in the active layers of OPVs—is not available at this time. Consequently, a detailed, data-rich article focusing solely on this compound as requested cannot be generated. Further research and publication in the field are required to elucidate the specific properties and potential of this compound in organic electronic devices.

Research on Applications in Organic Electronic Devices

Organic Photovoltaics (OPVs)

Correlating Material Design with Key Photovoltaic Performance Parameters (e.g., Power Conversion Efficiency, Open-Circuit Voltage, Short-Circuit Current, Fill Factor)

The performance of organic photovoltaic (OPV) devices is intrinsically linked to the molecular design of the active layer components. For materials incorporating the 4-(2-Octyldodecyl)thiophene-2-carbonitrile structure, each component of the molecule plays a distinct role in determining the key photovoltaic parameters. Thiophene-based polymers are frequently used in OPV research, and their performance can be tuned through chemical modification. researchgate.net

The 4-(2-Octyldodecyl) side chain is a bulky, branched alkyl group primarily incorporated to enhance the material's solubility and processability. Good solubility is crucial for forming uniform, high-quality thin films from solution, which is a prerequisite for efficient bulk heterojunction solar cells. Furthermore, the nature of the side chain influences the intermolecular packing of the conjugated molecules in the solid state. This, in turn, affects the charge carrier mobility and the morphology of the active layer blend, which have a direct impact on the short-circuit current (Jsc) and the fill factor (FF).

The thiophene (B33073) ring serves as the π-conjugated backbone of the molecule. As a component of conjugated polymers, it contributes to light absorption and charge transport. juniperpublishers.com The electronic properties of the thiophene unit can be modified by attaching electron-donating or electron-withdrawing groups.

The 2-carbonitrile (-CN) group is a potent electron-withdrawing substituent. Its inclusion significantly modulates the electronic energy levels of the molecule. Specifically, it lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO level in the donor material is a key strategy for increasing the open-circuit voltage (Voc) of the solar cell, as Voc is proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. By strategically introducing electron-withdrawing groups like ketones or nitriles, the Voc of thiophene-based polymer solar cells can be systematically enhanced. researchgate.net

Table 1: Influence of Molecular Moieties on Photovoltaic Parameters

Structural MoietyPrimary Influence OnEffect on Photovoltaic Parameters
4-(2-Octyldodecyl) ChainSolubility & Morphology- Enables solution processing for uniform active layers.
  • Influences molecular packing, affecting charge mobility (Jsc, FF).
  • Thiophene Ringπ-Conjugation & Charge Transport- Forms the conductive pathway for charge carriers.
  • Contributes to the material's light absorption profile (Jsc).
  • 2-Carbonitrile GroupElectronic Energy Levels- Lowers the HOMO level, which can lead to a higher Open-Circuit Voltage (Voc).
  • Modifies the polymer's bandgap, affecting both Voc and Jsc.
  • Emerging Applications of Thiophene-Carbonitrile Derived Conjugated Materials

    Research in Organic Electronic Sensors

    Thiophene-based compounds and their derivatives are extensively utilized as active components in chemical sensors, often referred to as chemosensors. researchgate.net These sensors are designed to detect a variety of analytes, including metal ions and organic acids, through mechanisms that typically involve fluorescence or colorimetric changes. researchgate.net The inherent photophysical properties of the thiophene scaffold make it an excellent candidate for developing probes that signal the presence of a target analyte with high sensitivity and selectivity. researchgate.net

    In this context, a thiophene-carbonitrile moiety can serve as a highly effective signaling unit. The strong electron-withdrawing nature of the carbonitrile group polarizes the thiophene ring, making its electronic and optical properties highly sensitive to its local chemical environment. Interaction with an analyte can disrupt the intramolecular charge transfer characteristics of the molecule, leading to a measurable change in its absorption or emission spectrum. The 2-octyldodecyl group ensures that the sensor molecule is soluble in the medium being tested, allowing for homogeneous sensing. Research in this field focuses on tailoring the molecular design of thiophene derivatives to achieve specific recognition and rapid response times for targeted analytes. researchgate.net

    Investigations in Electrochromic Devices

    Electrochromic devices (ECDs) rely on materials that undergo reversible changes in color upon the application of an electrical voltage. Polythiophene and its derivatives are well-known for their desirable stability and conductivity, making them promising materials for ECDs. mdpi.com The color changes in these materials are the result of electrochemical doping and de-doping (redox) processes.

    The incorporation of a carbonitrile group onto the thiophene ring directly influences the material's redox potentials and the color of its oxidized and reduced states. As an electron-withdrawing group, the -CN moiety generally makes the compound easier to reduce and harder to oxidize. This modification can tune the voltage required to switch the device and the resulting colors. Spectroelectrochemical studies on related thiophene-2,5-dicarboxylic acid diesters show that they exhibit reversible color changes from colorless in their neutral state to blue in their reduced state. researchgate.net The performance of such devices is quantified by parameters like coloration efficiency (CE), which describes the change in optical density per unit of charge injected. Research has shown that the structure of substituents on the thiophene ring significantly impacts the CE and the cycling stability of the device. researchgate.net For instance, sterically hindered ester groups have been shown to improve cycling stability. researchgate.net

    Table 2: Example Performance of Thiophene-Diester Based Electrochromic Devices Note: This data is for thiophene-2,5-dicarboxylic acid diester compounds, illustrating typical performance metrics in this field.

    Ester Group (R)Compound NameColoration Efficiency (CE) (cm²/C)
    MethylMe-Th57
    EthylEt-Th>57
    IsopropyliPr-Th521

    Source: Adapted from research on thiophene-2,5-diesters. researchgate.net

    Exploration of Nonlinear Optical (NLO) Properties and Applications

    Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.govuobasrah.edu.iq A common molecular design strategy for high-performance NLO materials is the creation of a donor-π bridge-acceptor (D-π-A) framework. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key origin of NLO responses. nih.gov

    The thiophene-carbonitrile structure is an excellent candidate for inclusion in NLO materials. The thiophene ring can act as an efficient, electron-rich π-bridge, facilitating the delocalization of electrons. nih.gov The carbonitrile group is a strong electron acceptor. By attaching a suitable electron-donor group to the thiophene ring, a potent D-π-A molecule can be constructed. The delocalization of π-electrons across this D-π-A system can lead to large molecular polarizability (α) and hyperpolarizability (β and γ), which are measures of the NLO response. nih.gov

    Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the NLO properties of newly designed molecules. nih.govuobasrah.edu.iq These studies can estimate parameters like the first hyperpolarizability (βtotal) and second hyperpolarizability (⟨γ⟩), guiding synthetic efforts toward materials with enhanced NLO activity. nih.gov For example, computational studies on designed non-fullerene acceptors based on thiophene derivatives have shown promising NLO properties. nih.gov Experimental techniques, such as the Z-scan method, are used to measure the third-order NLO properties of these materials, including the two-photon absorption (2PA) cross-section, which is relevant for applications like optical limiting. rsc.org

    Table 3: Theoretically Calculated NLO Properties of a Designed Thiophene-Based NFA Note: This data is for a designed molecule (MSTD7) from a theoretical study to illustrate the magnitude of NLO properties.

    NLO PropertySymbolCalculated Value (esu)
    Linear Polarizability⟨α⟩3.485 × 10⁻²²
    First Hyperpolarizabilityβtotal13.44 × 10⁻²⁷
    Second Hyperpolarizability⟨γ⟩3.66 × 10⁻³¹

    Source: Adapted from theoretical calculations on designed NFA compounds. nih.gov

    Future Research Directions and Unaddressed Academic Questions

    Advancements in Molecular Design for Enhanced Performance and Functionality

    The targeted design of molecules is the cornerstone of developing next-generation organic materials with superior performance. For derivatives of 4-(2-Octyldodecyl)thiophene-2-carbonitrile, future efforts will likely concentrate on systematic modifications to the core structure to precisely tune its electronic and physical properties.

    A key area of investigation will be the strategic functionalization of the thiophene (B33073) ring . The introduction of additional electron-donating or electron-withdrawing substituents can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels. This, in turn, influences the material's charge injection/extraction barriers in devices, its absorption spectrum, and its intrinsic stability. For instance, incorporating fluorine atoms or other electronegative groups could lower the HOMO level, potentially leading to enhanced ambient stability and improved performance in organic photovoltaic (OPV) devices.

    Another promising direction involves the modification of the alkyl side chain . The 2-octyldodecyl group is effective for ensuring solubility, a critical factor for solution-based processing. However, future research could explore a variety of branched and linear alkyl chains to study their impact on solid-state packing and thin-film morphology. The subtle interplay between side-chain architecture and intermolecular π-π stacking is a crucial determinant of charge carrier mobility. springerprofessional.deresearchgate.net Designing "hybrid model" scaffolds that combine the thiophene-carbonitrile moiety with other functional heterocyclic rings is another avenue to create materials with novel electronic or biological activities. nih.gov

    Design StrategyPotential OutcomeTarget Application
    Thiophene Ring Functionalization (e.g., Fluorination)Lowered HOMO/LUMO levels, improved stabilityOrganic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs)
    Alkyl Side-Chain ModificationOptimized thin-film morphology, enhanced charge mobilityHigh-performance transistors, flexible electronics
    Hybridization with other HeterocyclesNovel electronic properties, targeted biological activityMultifunctional materials, bioelectronics

    Development of Novel Synthetic Approaches for Complex and Precisely Engineered Architectures

    Accessing complex and precisely defined molecular architectures requires a sophisticated synthetic toolkit. While established methods like Suzuki and Kumada cross-coupling reactions are effective for synthesizing many thiophene derivatives, future research will focus on developing more efficient, atom-economical, and versatile synthetic strategies. nih.gov

    Another frontier is the advancement of C-H functionalization reactions . These techniques allow for the direct modification of the thiophene core without the need for pre-functionalization (e.g., halogenation), representing a more direct and efficient route to novel compounds. researchgate.net The ability to selectively introduce functional groups at specific positions on the thiophene ring is critical for establishing clear structure-property relationships. Research into heterocyclization of various substrates continues to yield novel pathways to thiophene-based analogs. nih.gov

    Deeper Understanding of Structure-Property Relationships at the Molecular and Supramolecular Levels

    A predictive understanding of how molecular structure dictates bulk material properties is essential for the rational design of high-performance organic semiconductors. springerprofessional.deresearchgate.net For this compound and its derivatives, significant questions remain regarding the precise interplay between molecular features and functional characteristics.

    At the molecular level , future studies will employ a combination of computational modeling, such as Density Functional Theory (DFT), and spectroscopic techniques to probe how modifications to the chemical structure influence electronic properties. nih.gov Key parameters of interest include the intramolecular charge transfer characteristics, dipole moments, and frontier orbital energy levels.

    At the supramolecular level , the focus will be on elucidating how molecules pack in the solid state. The bulky 2-octyldodecyl side chain plays a critical role in mediating intermolecular interactions and influencing thin-film morphology. Advanced characterization techniques, such as grazing-incidence X-ray scattering (GIXS), will be vital for correlating side-chain structure with the degree of π-stacking, crystallinity, and molecular orientation in thin films. Understanding this relationship is paramount, as the pathways for charge transport in organic semiconductors are created through the overlap of π-orbitals between adjacent molecules. acs.org A systematic investigation into how processing conditions (e.g., solvent choice, annealing temperature) affect the self-assembly and final morphology of these materials is also a critical, unaddressed area. acs.org

    Exploration of New Device Architectures and Interdisciplinary Applications for Thiophene-Carbonitrile Based Materials

    While thiophene-based materials are well-established in fields like OFETs and OPVs, the unique properties of thiophene-carbonitrile derivatives make them attractive candidates for a range of emerging technologies. researchgate.netresearchgate.net

    Future research should explore their integration into novel device architectures . This includes flexible and stretchable electronics, where solution processability and robust thin films are essential. The inherent polarity of the carbonitrile group may also be exploited in sensor applications, where changes in the local environment could modulate the electronic properties of the material. researchgate.net Thiophene-based covalent organic frameworks (COFs) have also been proposed as potential materials for optical devices and sensors. mdpi.com

    Furthermore, there is immense potential in interdisciplinary applications . The biocompatibility and ease of functionalization of thiophenes open doors to the field of bioelectronics. nih.gov For example, these materials could be used as the active layer in biosensors for detecting specific biomolecules or as interfaces between electronic devices and biological systems. The structural similarities of the thiophene nucleus to functionalities in existing drugs also suggest potential applications in medicinal chemistry, where thiophene-carbonitrile scaffolds could be explored as pharmacophores for new therapeutic agents. nih.gov

    Application AreaDevice/System ExampleKey Material Property
    Flexible ElectronicsBendable Displays, Wearable SensorsSolution Processability, Mechanical Robustness
    Chemical SensingEnvironmental Toxin DetectorsSensitivity of Electronic Properties to Analytes
    BioelectronicsEnzyme-based Biosensors, Neural InterfacesBiocompatibility, Electronic Signal Transduction
    Medicinal ChemistryNovel Drug ScaffoldsPharmacophoric properties, Bio-isosteric replacement

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare 4-(2-Octyldodecyl)thiophene-2-carbonitrile?

    The synthesis involves nucleophilic substitution of a thiophene-2-carbonitrile precursor with 2-octyldodecyl bromide. This reaction is typically conducted in DMF at 120°C for 16 hours using K₂CO₃ as a base and 18-crown-6 as a phase-transfer catalyst. The bulky alkyl chain enhances solubility for subsequent polymerization steps .

    Q. How is the molecular structure of this compound validated experimentally?

    ¹H and ¹³C NMR spectroscopy confirm the attachment of the alkyl chain and carbonitrile group, with characteristic signals for aromatic protons (δ 7.0–7.5 ppm) and alkyl protons (δ 1.0–1.5 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis are used to verify molecular weight and purity .

    Q. What spectroscopic techniques are used to evaluate the electronic properties of polymers derived from this compound?

    UV-Vis spectroscopy identifies π-π* transitions (absorption maxima ~700–800 nm), while cyclic voltammetry determines HOMO/LUMO levels. Photoluminescence (PL) spectroscopy assesses emission behavior, critical for applications in organic photovoltaics (OPVs) .

    Q. What role does the carbonitrile group play in the compound’s electronic structure?

    The electron-withdrawing carbonitrile group lowers the LUMO energy level, enhancing electron affinity and enabling n-type or ambipolar charge transport in conjugated polymers. DFT calculations on similar systems validate this stabilization effect .

    Q. What are the primary research applications of this compound?

    It serves as a monomer in conjugated polymers for organic electronics, including OPVs and field-effect transistors (OFETs). Its structure allows tuning of bandgaps and solution processability for studying structure-property relationships .

    Advanced Research Questions

    Q. How do steric effects from the 2-octyldodecyl chain influence polymerization efficiency?

    The bulky alkyl chain improves solubility but may hinder chain propagation during polymerization. Optimizing Stille coupling conditions (e.g., Pd₂(dba)₃/PPh₃ catalyst in toluene/DMF at 115°C) balances molecular weight and solubility. Gel permeation chromatography (GPC) monitors molecular weight distribution .

    Q. What strategies resolve contradictions in charge carrier mobility data for related polymers?

    Discrepancies often arise from variations in molecular weight, regioregularity, or film morphology. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) correlate film roughness/crystallinity with mobility. Standardizing processing conditions (e.g., solvent choice, annealing) ensures reproducibility .

    Q. How does alkyl chain length impact device performance in organic electronics?

    Longer chains (e.g., 2-octyldodecyl) improve solubility but reduce π-π stacking efficiency, lowering charge mobility. Comparative UV-Vis and cyclic voltammetry studies show redshifted absorption (extended conjugation) but trade-offs in hole mobility. Empirical optimization is required for target applications .

    Q. What methods minimize batch-to-batch variability during synthesis?

    Strict control of reaction parameters (temperature, catalyst purity) and advanced purification (column chromatography, recrystallization) are critical. In-line NMR monitoring during alkylation ensures consistent substitution, while HPLC/GC-MS verifies batch purity .

    Q. How is environmental stability addressed in devices using this compound?

    Encapsulation (e.g., atomic layer deposition of Al₂O₃) and additive engineering (UV stabilizers) mitigate degradation. Accelerated aging tests under humidity/UV exposure identify failure mechanisms. Crosslinkable polymer backbones enhance moisture resistance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.